![molecular formula C12H13Cl2N3S2 B2528714 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 344269-70-1](/img/structure/B2528714.png)
5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol
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Description
Scientific Research Applications
Reactivity and Chemical Transformations
The reactivity of 1,2,4-triazole derivatives, such as the compound , has been extensively studied. These compounds exhibit high indicators of antioxidant and antiradical activity, potentially impacting biochemical processes positively in various contexts. The synthesis and pharmacological activity of 1,2,4-triazoles-3-thiones and 4-amino-3-thio-1,2,4-triazoles demonstrate the chemical versatility and new possibilities offered by these compounds. The comparison of these triazoles with biogenic amino acids like cysteine, due to their free SH-group, underscores their reactivity and potential for diverse chemical transformations (А. G. Kaplaushenko, 2019).
Biological Activities and Applications
1,2,4-Triazole derivatives have been investigated for their broad range of biological activities. These compounds have shown antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The exploration of new compounds among 1,2,4-triazoles, such as the one , could lead to significant advances in treating various diseases. The versatility in chemical modeling of 1,2,4-triazoles and their derivatives opens up new directions for scientific research in modern organic synthesis (M. V. Ohloblina, 2022).
Environmental Applications
The environmental applications of 1,2,4-triazole derivatives are also noteworthy. These compounds' potential for degradation and transformation of recalcitrant pollutants in the presence of redox mediators indicates their utility in environmental remediation. The use of enzymes in conjunction with redox mediators to enhance the degradation efficiency of pollutants highlights the environmental significance of 1,2,4-triazole derivatives (Maroof Husain & Q. Husain, 2007).
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3S2/c1-2-17-11(15-16-12(17)18)7-19-6-8-9(13)4-3-5-10(8)14/h3-5H,2,6-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLUKFIIDUVGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CSCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol |
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